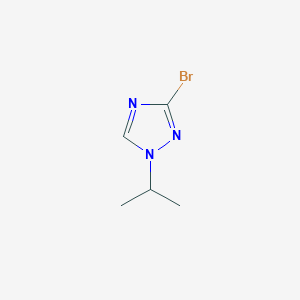

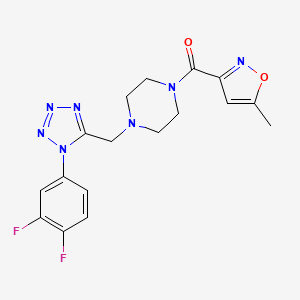

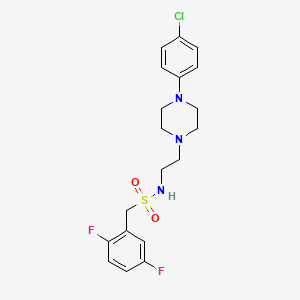

![molecular formula C7H15NO3S B2760683 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol CAS No. 56878-90-1](/img/structure/B2760683.png)

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 'DTTAP' and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Material Applications

One of the primary applications of tertiary amines, similar in structure to "3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol," is in the field of corrosion inhibition. For instance, compounds like 1,3-di-amino-propan-2-ol derivatives have been synthesized and found to significantly retard the anodic dissolution of iron, serving as effective anodic inhibitors and protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007). This application is crucial for extending the lifespan of carbon steel structures in corrosive environments.

Biochemical and Pharmacological Research

In biochemical research, derivatives of 3-amino-propan-1-ol, like poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol, have been explored for their biocompatibility and potential as drug delivery vehicles. These dendrimers have shown to be non-toxic and could be tailored with various functional groups, making them versatile tools for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Another significant area of application involves the synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, showcasing potential anticancer activities. These compounds, synthesized from epichlorohydrin, demonstrated inhibitory effects on Src kinase and anticancer activity on human breast carcinoma cells, offering insights into developing new therapeutic agents (Sharma et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the catalytic applications of compounds derived from 3-amino-propan-1-ol, including the synthesis of cyclic acetals from glycerol, indicating their utility in producing novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007). Such studies underscore the compound's role in green chemistry by facilitating the conversion of bio-based raw materials into valuable chemicals.

Mécanisme D'action

Target of Action

The primary target of the compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in the cell’s excitability .

Result of Action

The activation of GIRK channels by this compound can potentially influence numerous physiological processes and indications, such as pain perception, epilepsy, reward/addiction, and anxiety . .

Propriétés

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISKLSCSMCPVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)

![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)